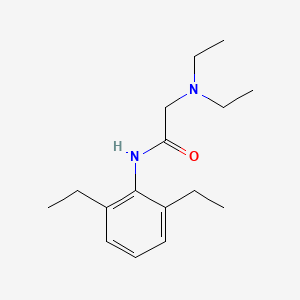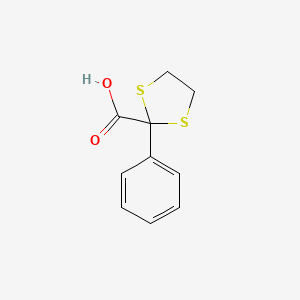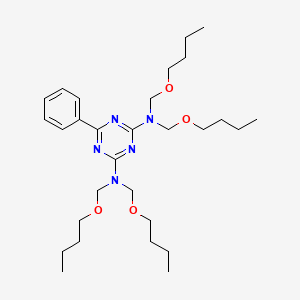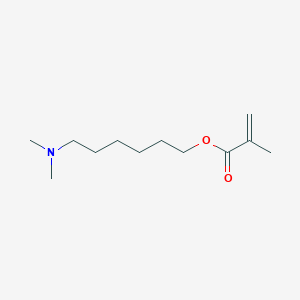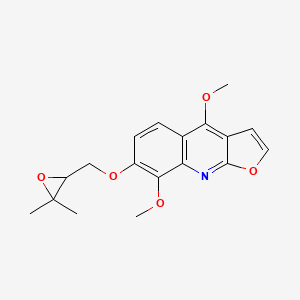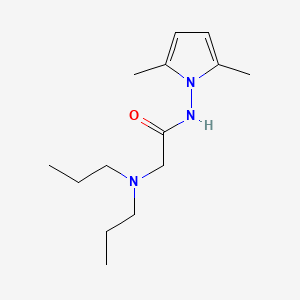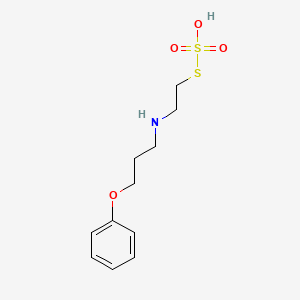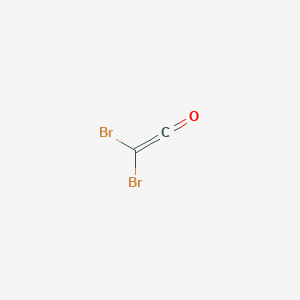
Dibromoethen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromoethen-1-one is an organobromine compound with the chemical formula C(_2)H(_2)Br(_2)O It is characterized by the presence of two bromine atoms attached to an ethene backbone with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromoethen-1-one can be synthesized through the bromination of ethenone (ketene) under controlled conditions. The reaction typically involves the addition of bromine (Br(_2)) to ethenone (C(_2)H(_2)O) in an inert solvent such as carbon tetrachloride (CCl(_4)) at low temperatures to prevent side reactions. The reaction proceeds as follows: [ \text{C}_2\text{H}_2\text{O} + \text{Br}_2 \rightarrow \text{C}_2\text{H}_2\text{Br}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and bromine concentration. This method minimizes the formation of by-products and maximizes yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromoethen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)R), or thiols (SHR).
Reduction Reactions: this compound can be reduced to form ethenone derivatives using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Oxidation Reactions: The compound can be further oxidized to form dibromoacetic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of substituted ethenone derivatives.
Reduction: Formation of ethenone derivatives with reduced bromine content.
Oxidation: Formation of dibromoacetic acid derivatives.
Applications De Recherche Scientifique
Dibromoethen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and specialty polymers.
Mécanisme D'action
The mechanism by which dibromoethen-1-one exerts its effects involves the interaction of its bromine atoms with nucleophilic sites in target molecules. The bromine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromoethane: An organobromine compound with the formula C(_2)H(_4)Br(_2), used as a fuel additive and fumigant.
1,2-Dibromoethane:
Uniqueness
Dibromoethen-1-one is unique due to the presence of a ketone functional group, which imparts distinct reactivity compared to other dibromoethane derivatives. This functional group allows for a wider range of chemical transformations and applications, particularly in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
10547-07-6 |
|---|---|
Formule moléculaire |
C2Br2O |
Poids moléculaire |
199.83 g/mol |
InChI |
InChI=1S/C2Br2O/c3-2(4)1-5 |
Clé InChI |
IKKJHPGBHKMIFM-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Br)Br)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


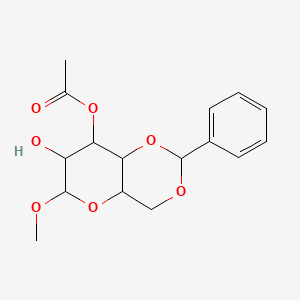
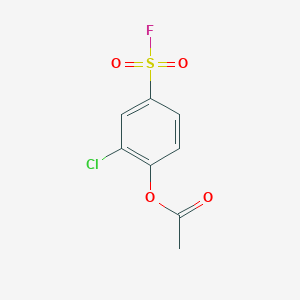
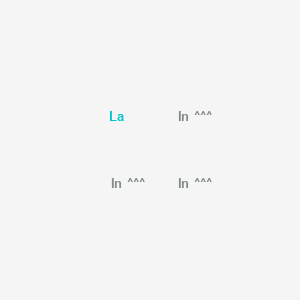
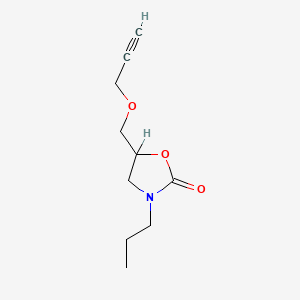
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)

